Ácido 3-ciclohexeno-1-carboxílico

Descripción general

Descripción

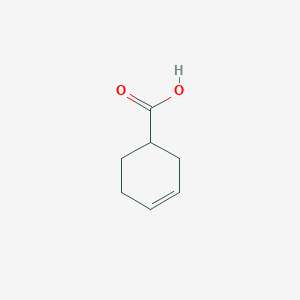

3-Cyclohexene-1-carboxylic acid: is an organic compound with the molecular formula C7H10O2 . It is also known by other names such as 1,2,3,6-Tetrahydrobenzoic acid and δ3-Cyclohexenecarboxylic acid . This compound is characterized by a cyclohexene ring with a carboxylic acid functional group attached to the first carbon atom. It is a colorless to pale yellow liquid with a molecular weight of 126.15 g/mol .

Aplicaciones Científicas De Investigación

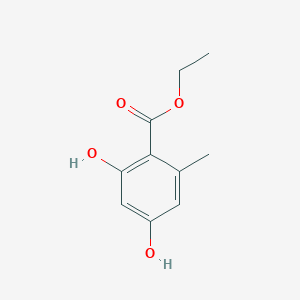

Chemistry: 3-Cyclohexene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclohexene derivatives and is employed in the preparation of complex organic molecules .

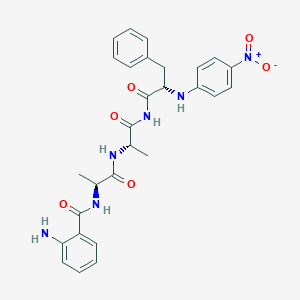

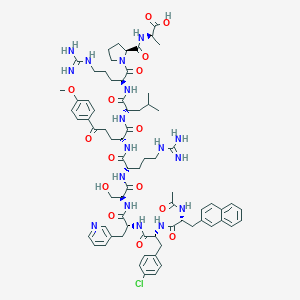

Biology and Medicine: In biological and medicinal research, 3-Cyclohexene-1-carboxylic acid is used as a chiral precursor for the synthesis of pharmaceutical compounds. For example, it is a key intermediate in the synthesis of the anticoagulant drug Edoxaban .

Industry: The compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and as a starting material for the preparation of agrochemicals .

Mecanismo De Acción

Target of Action

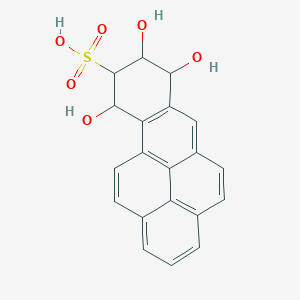

3-Cyclohexene-1-carboxylic acid (3-CHCA) is a versatile compound that can interact with various targets. One of its primary targets is the bacterial carboxylesterase enzyme . This enzyme plays a crucial role in the hydrolysis of esters and amides, which are common functional groups in many biological molecules .

Mode of Action

3-CHCA interacts with its targets through a series of chemical reactions. For instance, in the presence of bacterial carboxylesterase, 3-CHCA undergoes hydrolysis, a reaction where a water molecule breaks a chemical bond . This reaction is particularly important in the kinetic resolution of racemic mixtures, where 3-CHCA is used to produce optically active compounds .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides . These nucleosides are crucial components of DNA and RNA, suggesting that 3-CHCA may influence genetic processes .

Result of Action

The action of 3-CHCA results in the production of optically active compounds, which are important in the pharmaceutical industry . For instance, the compound has been used to synthesize enantiomers of methyl 3-cyclohexene-1-carboxylate, a precursor for the anticoagulant Edoxaban .

Action Environment

The action of 3-CHCA can be influenced by various environmental factors. For example, the efficiency of the compound’s hydrolysis by bacterial carboxylesterase can be affected by the pH and temperature of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as light, heat, and humidity.

Análisis Bioquímico

Biochemical Properties

It has been found to be involved in the synthesis of several pharmaceuticals and high-value products .

Molecular Mechanism

It is known that the compound can participate in reactions at the benzylic position , but the specifics of these reactions and their implications for the compound’s interactions with biomolecules are not clear.

Metabolic Pathways

The metabolic pathways involving 3-Cyclohexene-1-carboxylic acid are not well-characterized. It is known that the compound can participate in reactions at the benzylic position , but the specifics of these reactions and their implications for the compound’s role in metabolic pathways are not clear.

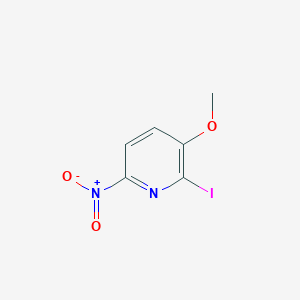

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of cyclohexene followed by hydrolysis. The bromination is typically carried out using bromine in an organic solvent such as carbon tetrachloride, followed by hydrolysis with aqueous sodium hydroxide to yield the desired carboxylic acid .

Industrial Production Methods: In industrial settings, 3-Cyclohexene-1-carboxylic acid can be produced through the partial hydrogenation of benzoic acid. This process involves the use of a hydrogenation catalyst under controlled temperature and pressure conditions to selectively hydrogenate the aromatic ring of benzoic acid to form the cyclohexene derivative .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Reduction: It can be reduced to cyclohexane-1-carboxylic acid using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed:

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Cyclohexane-1-carboxylic acid.

Substitution: Esters, amides, and other derivatives.

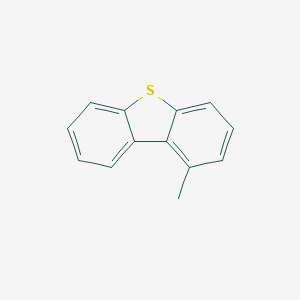

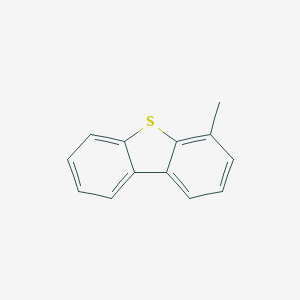

Comparación Con Compuestos Similares

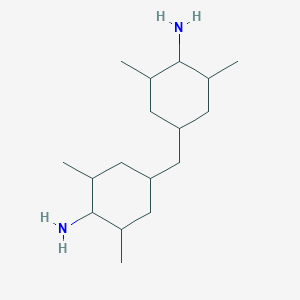

Cyclohexanecarboxylic acid: This compound is similar in structure but lacks the double bond present in 3-Cyclohexene-1-carboxylic acid.

1-Cyclohexene-1-carboxylic acid: This compound has the carboxylic acid group attached to the first carbon of the cyclohexene ring, similar to 3-Cyclohexene-1-carboxylic acid.

Cyclohexane-1,2-dicarboxylic acid: This compound has two carboxylic acid groups attached to adjacent carbon atoms on the cyclohexane ring.

Uniqueness: 3-Cyclohexene-1-carboxylic acid is unique due to the presence of both a cyclohexene ring and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Propiedades

IUPAC Name |

cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSWCWPCANWBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871099 | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley] | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c. | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid) | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq | |

CAS No. |

1338-24-5, 4771-80-6 | |

| Record name | NAPHTHENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7164 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthenic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohex-3-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-35 - +2 °C | |

| Record name | NAPHTHENIC ACIDS | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1654 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

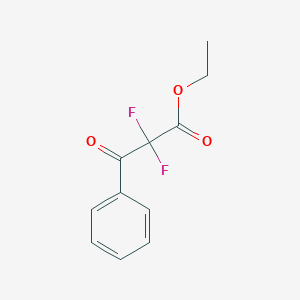

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-cyclohexene-1-carboxylic acid metabolized by bacteria?

A1: Research has shown that bacteria like Alcaligenes faecalis and Pseudomonas putida can metabolize 3-cyclohexene-1-carboxylic acid. They utilize two main pathways, both involving the intermediate 1,4-cyclohexadienecarboxylic acid. One pathway proceeds via β-oxidation, while the other involves benzoic acid as an intermediate. [, ] The relative importance of these pathways can vary depending on the bacterial strain and growth conditions. []

Q2: Can halides influence the microbial degradation of 3-cyclohexene-1-carboxylic acid?

A2: While halides can impact the efficiency of some advanced oxidation processes (AOPs) used in contaminant degradation, they seem to have minimal impact on 3-cyclohexene-1-carboxylic acid degradation. This is likely due to the high reactivity of halogen radicals with alkenes. []

Q3: What is the molecular formula and weight of 3-cyclohexene-1-carboxylic acid?

A3: The molecular formula of 3-cyclohexene-1-carboxylic acid is C7H10O2, and its molecular weight is 126.15 g/mol.

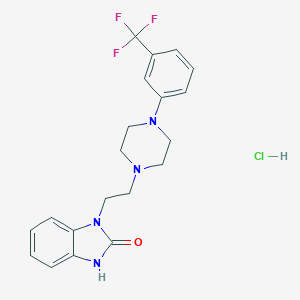

Q4: What are some potential applications of 3-cyclohexene-1-carboxylic acid derivatives in drug discovery?

A4: Derivatives of 3-cyclohexene-1-carboxylic acid have been explored as potential antimitotic agents [] and antiviral agents against HIV, coxsackie B3, and herpes viruses. [] Additionally, a chiral synthon derived from 3-cyclohexene-1-carboxylic acid serves as a key intermediate in the synthesis of aminocyclitol and carbapenem antibiotics. []

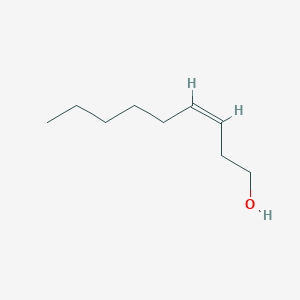

Q5: Are there any applications of 3-cyclohexene-1-carboxylic acid in material science?

A5: Yes, 3-cyclohexene-1-carboxylic acid is used in the synthesis of alicyclic epoxy resins, which have applications in printing inks and coatings due to their rapid curing properties under ultraviolet light. [] Additionally, derivatives of this compound can be used as plasticizers and modifiers for epoxy resins. []

Q6: Can 3-cyclohexene-1-carboxylic acid be used in the synthesis of natural product analogs?

A6: Yes, a conformationally constrained didemnin B analog, a potential anticancer agent, has been synthesized utilizing 2-hydroxy-3-cyclohexenecarboxylic acid as a key building block. []

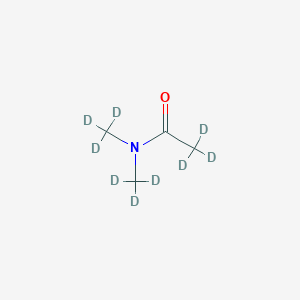

Q7: What is the significance of the chirality of 3-cyclohexene-1-carboxylic acid?

A7: The chirality of 3-cyclohexene-1-carboxylic acid is crucial in various applications. For instance, the (S)-enantiomer of the methyl ester is a chiral precursor to the anticoagulant Edoxaban. Enzymatic resolution using engineered E.coli BioH has shown promise for the enantioselective synthesis of this valuable intermediate. []

Q8: How can enantiomerically pure 3-cyclohexene-1-carboxylic acid be obtained?

A8: Several methods exist for obtaining enantiomerically pure 3-cyclohexene-1-carboxylic acid. One approach involves enzymatic resolution of the corresponding methyl ester using pig liver esterase. This method allows for large-scale production of the desired (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid. [] Another method utilizes the formation of a diastereomeric salt with (R)-α-phenylethylamine, which can be selectively crystallized to isolate the desired enantiomer. [, , ]

Q9: Can 3-cyclohexene-1-carboxylic acid be used in the synthesis of β-homoglutamic acid?

A9: Yes, a convenient and efficient synthetic protocol utilizes 3-cyclohexene-1-carboxylic acid as a starting material to synthesize chiral β-homoglutamic acid. The process involves a Curtius Rearrangement, oxidative cleavage of the alkene, and debenzylation via catalytic hydrogenation. []

Q10: How does the presence of a double bond in 3-cyclohexene-1-carboxylic acid influence its reactivity?

A10: The double bond in 3-cyclohexene-1-carboxylic acid makes it susceptible to various reactions, including halogenation, epoxidation, and Diels-Alder reactions. These transformations are valuable for synthesizing diverse derivatives and complex molecules. [, , , , , , ] Notably, the carboxyl group can participate in lactonization reactions, leading to the formation of bicyclic lactones. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.